Cas no 2171947-80-9 (2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid)
2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid
- 2171947-80-9
- 2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid
- EN300-1522805
-
- Inchi: 1S/C26H24N2O6/c29-23(30)13-26(11-12-26)28-24(31)22-10-9-16(34-22)14-27-25(32)33-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,21H,11-15H2,(H,27,32)(H,28,31)(H,29,30)
- InChI Key: KXXPNMRLXWWFQP-UHFFFAOYSA-N
- SMILES: OC(CC1(CC1)NC(C1=CC=C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)O1)=O)=O
Computed Properties
- Exact Mass: 460.16343649g/mol
- Monoisotopic Mass: 460.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 761
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 118Ų
2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1522805-0.05g |
2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid |
2171947-80-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1522805-0.1g |
2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid |
2171947-80-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1522805-0.25g |
2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid |
2171947-80-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1522805-0.5g |
2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid |
2171947-80-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1522805-1.0g |
2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid |
2171947-80-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1522805-2.5g |
2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid |
2171947-80-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1522805-5.0g |
2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid |
2171947-80-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1522805-10.0g |
2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid |
2171947-80-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1522805-50mg |
2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid |
2171947-80-9 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1522805-100mg |
2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid |
2171947-80-9 | 100mg |
$2963.0 | 2023-09-26 |
2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid
Introduction to 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid (CAS No. 2171947-80-9)
2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid, identified by its CAS number 2171947-80-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopropyl ring, a furan moiety, and an amino acid derivative functionality. The presence of a fluoren-9-ylmethoxycarbonyl group further enhances its molecular complexity, making it a promising candidate for further exploration in medicinal chemistry.
The structural design of 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid is meticulously crafted to interact with biological targets in a highly specific manner. The cyclopropyl ring, known for its rigid conformation, contributes to the stability and orientation of the molecule, while the furan ring introduces hydrophobic and electronic properties that can modulate binding affinity. The amino acid derivative and the fluoren-9-ylmethoxycarbonyl group provide additional binding pockets and hydrogen bonding opportunities, which are crucial for effective receptor interaction.
In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage complex molecular architectures to achieve higher efficacy and selectivity. 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid exemplifies this trend, as it incorporates multiple pharmacophoric elements that can be fine-tuned to optimize biological activity. The fluoren-9-ylmethoxycarbonyl moiety, in particular, has been extensively studied for its role in enhancing metabolic stability and improving pharmacokinetic profiles, making it a valuable component in drug design.
One of the most compelling aspects of 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid is its potential application in the treatment of various diseases. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in cancer progression, inflammation, and metabolic disorders. The structural features of the molecule allow it to mimic natural substrates or modulate enzyme activity at the molecular level, thereby disrupting disease pathways.
The synthesis of 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves the strategic installation of each functional group while maintaining high regioselectivity and yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies have been employed to construct the complex framework efficiently. This synthetic approach not only highlights the versatility of modern organic synthesis but also paves the way for the scalable production of similar molecules for drug development purposes.
Recent advancements in computational chemistry have further enhanced our understanding of how 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid interacts with biological targets. Molecular modeling studies have revealed detailed insights into its binding mode within various receptors and enzymes, providing critical information for structure-based drug design. These simulations have helped identify key residues that contribute to binding affinity and have guided modifications to improve potency and selectivity. Such computational approaches are indispensable in modern drug discovery pipelines.
The potential therapeutic applications of 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid extend beyond oncology. Emerging research indicates that this compound may also play a role in managing inflammatory diseases by targeting specific inflammatory pathways. The ability to modulate enzyme activity at a molecular level offers a unique advantage over traditional therapeutics, which often suffer from off-target effects and limited efficacy. By designing molecules with precise interactions, researchers aim to develop treatments that are both effective and well-tolerated.
In conclusion, 2-(1-{5-({(9H-fluoren-9-ylmethoxycarbonyl}amino)methylfuran - 2 - amido } cycloprop y l ) acetic aci d (CAS No. 2171947 - 80 - 9) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its intricate design incorporates multiple pharmacophoric elements that can be leveraged to develop novel therapeutic agents. The combination of synthetic expertise, computational modeling, and biological evaluation underscores the importance of this molecule in advancing drug discovery efforts across multiple therapeutic areas.
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